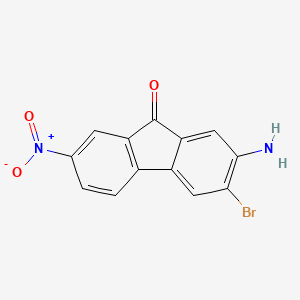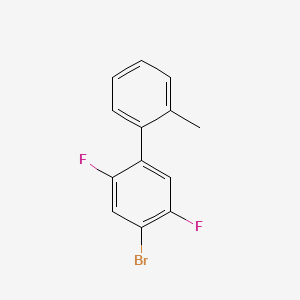
4-Bromo-2,5-difluoro-2'-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H9BrF2 It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. For instance, the reaction between 4-bromo-2,5-difluorobenzene and 2-methylphenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate in a solvent such as toluene can yield the desired biphenyl derivative .
Industrial Production Methods
Industrial production of 4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2,5-difluoro-2’-methyl-1,1’-biphenyl.
科学的研究の応用
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound can be used in the production of advanced materials and chemicals.
作用機序
The mechanism of action of 4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Bromo-2,4’-difluoro-1,1’-biphenyl
- 2,4-Difluoro-1,1’-biphenyl
- 4-Bromo-4’-methyl-1,1’-biphenyl
Uniqueness
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. The presence of both bromine and fluorine atoms, along with a methyl group, provides a distinct set of chemical properties that can be leveraged in various applications.
特性
分子式 |
C13H9BrF2 |
|---|---|
分子量 |
283.11 g/mol |
IUPAC名 |
1-bromo-2,5-difluoro-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H9BrF2/c1-8-4-2-3-5-9(8)10-6-13(16)11(14)7-12(10)15/h2-7H,1H3 |
InChIキー |
AAOBMXITXIUCNV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





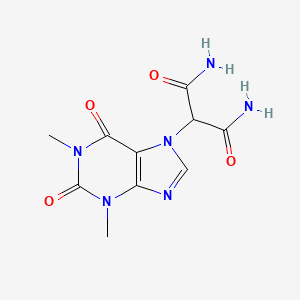

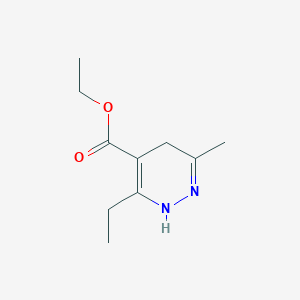
![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
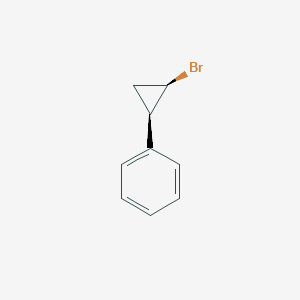

![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
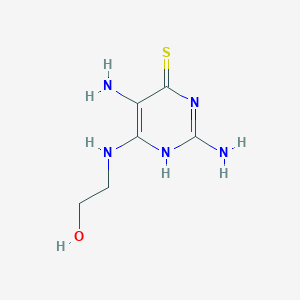

![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
